N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide
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Overview
Description
N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide is a synthetic organic compound that belongs to the class of sulfonyl prolinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide typically involves multi-step organic reactions. The process may start with the preparation of the 4-acetylphenylamine, followed by the introduction of the sulfonyl group and the formation of the prolinamide moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and proline derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Exploring its potential as a therapeutic agent for treating diseases, such as cancer or inflammatory conditions.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycinamide
- N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]alaninamide
Uniqueness
Compared to similar compounds, N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide may exhibit unique properties due to the presence of the prolinamide moiety. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21N3O5S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H21N3O5S/c1-11-17(13(3)26-20-11)27(24,25)21-10-4-5-16(21)18(23)19-15-8-6-14(7-9-15)12(2)22/h6-9,16H,4-5,10H2,1-3H3,(H,19,23) |
InChI Key |
CTXXTSFUPDULPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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